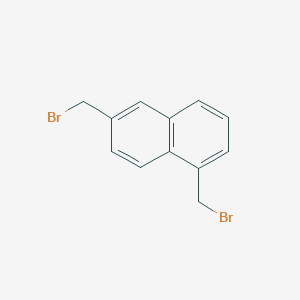
1,6-Bis(bromomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 6 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,6-dimethylnaphthalene. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful handling of bromine and other reagents to ensure safety and efficiency .
化学反応の分析
Types of Reactions: 1,6-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield naphthylamines, while oxidation can produce naphthoquinones .
科学的研究の応用
1,6-Bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
作用機序
The mechanism of action of 1,6-Bis(bromomethyl)naphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the nucleophile or electrophile involved .
類似化合物との比較
- 1,4-Bis(bromomethyl)naphthalene
- 1,5-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)naphthalene
Comparison: 1,6-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications .
特性
CAS番号 |
105789-69-3 |
|---|---|
分子式 |
C12H10Br2 |
分子量 |
314.01 g/mol |
IUPAC名 |
1,6-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H,7-8H2 |
InChIキー |
HFEMYLZYZUPETN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


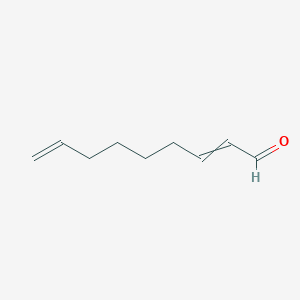
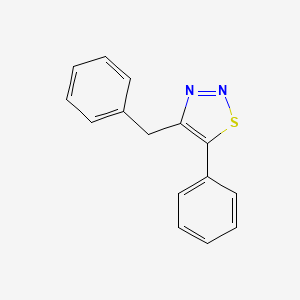
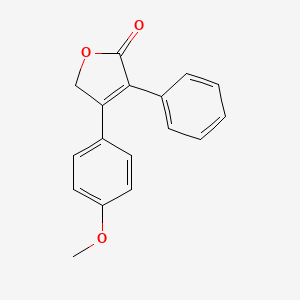
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
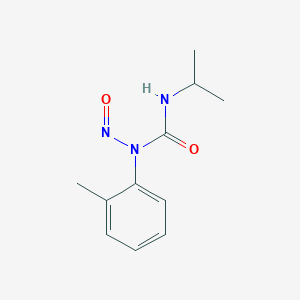
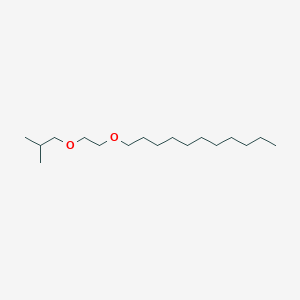
silane](/img/structure/B14331173.png)
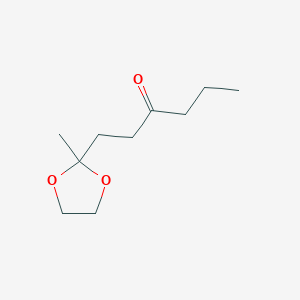

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)

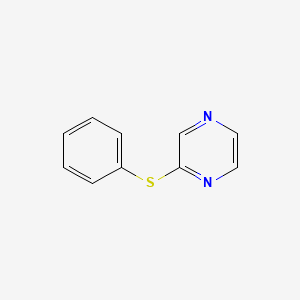
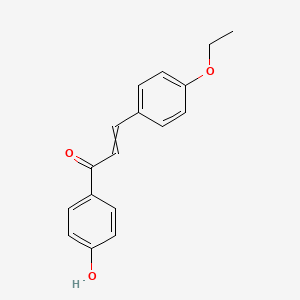
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
